molecular formula C8H11ClN2O3 B8205779 (3-Methoxy-5-nitrophenyl)methanamine hydrochloride

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride

Cat. No.: B8205779
M. Wt: 218.64 g/mol
InChI Key: MIZRZTXRXFCMFF-UHFFFAOYSA-N
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Description

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H11ClN2O3. It is a derivative of methanamine, substituted with a methoxy group at the 3-position and a nitro group at the 5-position on the phenyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-nitrophenyl)methanamine hydrochloride typically involves the nitration of 3-methoxytoluene followed by the reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for the reduction step.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The purification process may involve recrystallization or chromatography techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using catalytic hydrogenation.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used.

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-nitrobenzaldehyde or 3-methoxy-5-nitrobenzoic acid.

    Reduction: Formation of (3-methoxy-5-aminophenyl)methanamine.

    Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with enzymes and other proteins, leading to various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-5-nitrophenyl)methanamine hydrochloride
  • (4-Methoxy-2-nitrophenyl)methanamine hydrochloride
  • (3-Nitrophenyl)methanamine hydrochloride

Uniqueness

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(3-methoxy-5-nitrophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-13-8-3-6(5-9)2-7(4-8)10(11)12;/h2-4H,5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZRZTXRXFCMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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